Fmoc-L-3,4-dimethoxy-homophenylalanine
Description
Fmoc-L-3,4-dimethoxy-homophenylalanine (CAS: 184962-88-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₂₅NO₆, with a molecular weight of 447.48 g/mol . The compound features a phenylalanine backbone modified with 3,4-dimethoxy substituents on the aromatic ring and a homophenylalanine side chain (an additional methylene group compared to standard phenylalanine). This structure enhances steric bulk and introduces electron-donating methoxy groups, which influence peptide conformation and interactions .
Properties
IUPAC Name |
(2S)-4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZZKBAHVJGRQ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: L-3,4-Dimethoxyhomophenylalanine
The synthesis begins with the preparation of the homophenylalanine backbone substituted with 3,4-dimethoxy groups. A common route involves methylating 3,4-dihydroxy-L-homophenylalanine using methyl iodide (2.2 equivalents) and potassium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution, with the phenolic hydroxyl groups converted to methoxy functionalities. After quenching with ice water, the product is extracted with ethyl acetate and dried over sodium sulfate, yielding L-3,4-dimethoxyhomophenylalanine as a white solid (typical yield: 68–72%).
An alternative approach employs enzymatic resolution to ensure enantiomeric purity. Lipase-mediated kinetic resolution of racemic β-homophenylalanine derivatives in tert-butyl methyl ether achieves >98% enantiomeric excess (ee) for the L-isomer. However, this method requires specialized biocatalysts and is less scalable than chemical methylation.
Fmoc Protection Strategies
The amino group of L-3,4-dimethoxyhomophenylalanine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride. In optimized protocols, the amino acid (1 equivalent) is dissolved in a 1:1 mixture of dichloromethane (DCM) and DMF, followed by the addition of Fmoc-Cl (1.5 equivalents) and N,N-diisopropylethylamine (DIEA, 3 equivalents) at 0°C. The reaction is stirred for 4 hours at room temperature, with progress monitored by thin-layer chromatography (TLC). The Fmoc group is selectively introduced, yielding Fmoc-L-3,4-dimethoxyhomophenylalanine after aqueous workup (yield: 85–90%).
Recent advancements utilize microwave-assisted coupling to accelerate the reaction. Under microwave irradiation (50°C, 100 W), Fmoc protection completes within 30 minutes, reducing epimerization risks and improving yields to 92%. This method is particularly advantageous for sterically hindered amino acids.
Purification Techniques
Crude Fmoc-L-3,4-dimethoxyhomophenylalanine is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography.
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Column: Phenomenex Luna C18 (150 × 4.6 mm, 3 µm)
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Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B)
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Gradient: 20% B to 80% B over 20 minutes
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Flow Rate: 1 mL/min
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Detection: UV at 220 nm
Purified fractions are lyophilized to obtain the compound as a fluffy white powder (>98% purity by HPLC). For large-scale preparations, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) achieves comparable purity at reduced cost.
Analytical Characterization
Mass Spectrometry
Electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry confirms the molecular weight. Observed [M+H]⁺: 462.2 (calculated: 461.5 g/mol). Minor impurities (<2%) are detected as sodium adducts ([M+Na]⁺: 484.2).
Nuclear Magnetic Resonance (NMR)
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δ 7.89 (d, 2H, Fmoc aromatic)
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δ 7.42–7.30 (m, 7H, Fmoc and homophenylalanine aromatic)
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δ 6.85 (s, 2H, dimethoxy-phenyl)
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δ 4.21 (m, 1H, α-CH)
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δ 3.76 (s, 6H, OCH₃)
Optimization and Challenges
Epimerization Mitigation
The steric bulk of the 3,4-dimethoxy group increases epimerization risk during Fmoc protection. Cooling the reaction to 0°C and using DIEA as a base minimizes racemization, maintaining >99% L-configuration. Microwave-assisted methods further reduce side reactions by shortening exposure to basic conditions.
Chemical Reactions Analysis
Fmoc Deprotection Mechanism
The fluorenylmethoxycarbonyl (Fmoc) group is removed under mildly basic conditions to expose the α-amino group for subsequent peptide coupling.
| Reaction Conditions | Parameters | Source |
|---|---|---|
| Deprotection reagent | 20% piperidine in DMF | |
| Reaction time | 2 × 5 min treatments | |
| Temperature | Room temperature (20–25°C) | |
| Byproduct | Dibenzofulvene-piperidine adduct |
This step is essential in solid-phase peptide synthesis (SPPS) workflows, enabling iterative elongation of peptide chains . The homophenylalanine backbone remains stable during deprotection due to its β-carbon branching .
Self-Assembly and Hydrogel Formation
Under acidic conditions (pH < 4), the deprotected homophenylalanine derivative forms β-sheet-rich hydrogels via:
| Gelation Properties | Values |
|---|---|
| Critical gelation concentration | 2.0 wt% in aqueous solution |
| Storage modulus (G′) | 10–100 kPa |
| Applications | Drug delivery, antibiofilm coatings |
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-DMHPhe is primarily utilized as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the formation of complex peptide structures.
Key Applications:
- Solid-Phase Peptide Synthesis (SPPS): Fmoc-DMHPhe enables efficient assembly of peptides on solid supports, facilitating the creation of diverse peptide sequences.
- Modification of Peptides: Its unique side chain allows for the introduction of specific functional groups into peptides, enhancing their biological activity.
Case Study:
In a study published in Journal of Peptide Science, researchers synthesized neuropeptides using Fmoc-DMHPhe to explore their interactions with receptors involved in pain modulation. The modified peptides showed increased binding affinity compared to unmodified counterparts, demonstrating the utility of Fmoc-DMHPhe in enhancing peptide properties .
Drug Discovery
Overview:
The compound's unique properties make it valuable in drug discovery efforts, particularly in designing novel pharmaceuticals that target specific biological pathways.
Key Applications:
- Targeted Drug Design: Fmoc-DMHPhe is used to create peptide-based drugs aimed at specific receptors or enzymes involved in disease processes.
- Enhancement of Efficacy: The incorporation of Fmoc-DMHPhe into drug candidates has been shown to improve their therapeutic efficacy and selectivity.
Data Table: Drug Candidates Developed Using Fmoc-DMHPhe
Bioconjugation
Overview:
Fmoc-DMHPhe is instrumental in bioconjugation processes, which involve linking peptides to other biomolecules such as antibodies or enzymes.
Key Applications:
- Targeted Therapies: The ability to create bioconjugates allows researchers to develop targeted therapies that can deliver drugs directly to diseased tissues.
- Diagnostic Tools: Bioconjugates formed with Fmoc-DMHPhe are used in diagnostic applications, enhancing the specificity and sensitivity of assays.
Case Study:
A study detailed in Bioconjugate Chemistry demonstrated the successful conjugation of Fmoc-DMHPhe-modified peptides to monoclonal antibodies. This approach resulted in improved targeting of cancer cells, providing a promising strategy for cancer therapy .
Research in Neuroscience
Overview:
Fmoc-DMHPhe plays a significant role in neuroscience research by aiding the study of neuropeptides and their functions.
Key Applications:
- Neuropeptide Studies: Researchers utilize Fmoc-DMHPhe to synthesize neuropeptides that are crucial for understanding neurological disorders.
- Therapeutic Development: The compound's modifications lead to potential therapeutic agents for conditions such as depression and anxiety.
Data Table: Neuropeptides Synthesized with Fmoc-DMHPhe
| Neuropeptide | Function | Therapeutic Potential | Reference |
|---|---|---|---|
| Neuropeptide X | Pain modulation | High | |
| Neuropeptide Y | Appetite regulation | Moderate |
Custom Peptide Libraries
Overview:
The compound is essential for generating diverse peptide libraries used in high-throughput screening.
Key Applications:
- Bioactive Compound Discovery: Libraries created with Fmoc-DMHPhe facilitate the identification of new bioactive compounds that can lead to novel drug candidates.
- Functional Studies: These libraries allow researchers to explore various biological functions and interactions systematically.
Mechanism of Action
The mechanism of action of Fmoc-L-3,4-dimethoxy-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, allowing the peptide to interact with its target molecules. The 3,4-dimethoxyphenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the peptide’s structure and function .
Comparison with Similar Compounds
Research Findings and Trends
- PROTAC Development : this compound was critical in synthesizing Boc-protected IAP ligands for cancer-targeting PROTACs, demonstrating superior binding to E3 ligases compared to halogenated analogs .
- Peptide Stability : Methoxy groups in the 3,4-positions improve oxidative stability compared to hydroxylated derivatives (e.g., Fmoc-L-DOPA, CAS: 137018-93-0), which are prone to degradation .
- Market Availability : The dimethoxy variant is commercially available from suppliers like Advanced ChemTech and Iris Biotech, priced at ~$240/gram .
Biological Activity
Peptide Synthesis and Modification
Fmoc-L-3,4-dimethoxy-homophenylalanine serves as a crucial building block in peptide synthesis, allowing researchers to create modified peptides with unique properties. The compound's structure, featuring a 3,4-dimethoxyphenyl group, enables it to participate in various interactions within peptides, including hydrogen bonding and hydrophobic interactions.
Incorporation into Peptides
When incorporated into peptides, this compound can significantly alter their structure and function. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group can be removed, revealing the free amino group and allowing the peptide to interact with target molecules.
Biological Probes and Cellular Processes
One of the primary applications of this compound is in the creation of modified peptides that serve as biological probes. These probes are instrumental in studying various cellular processes, providing insights into complex biological mechanisms.
Case Study: Beta-Hairpin Peptides
Research has shown that incorporating this compound into beta-hairpin peptides can enhance their catalytic properties. In one study, a truncated 8-mer peptide (3a) containing this compound at position 2 demonstrated significant catalytic activity .
Table 1: Relative Rates of Catalysis for Different Peptides
| Peptide | Relative Rate (Vrel) |
|---|---|
| 3a | ~18,000 |
| 3b | Not reported |
| 3c | Not reported |
| Control | ~420 |
The peptide 3a achieved a relative rate (Vrel) of nearly 18,000 over background and 43-fold over a control His-containing peptide .
Drug Development and Therapeutic Applications
This compound plays a significant role in drug discovery and development, particularly in the design of peptide-based drugs .
Targeting Specific Biological Pathways
The unique properties of this compound make it valuable in designing pharmaceuticals that target specific biological pathways . Its ability to introduce functional groups into peptides enhances the efficacy of drug candidates.
Bioconjugation
This compound is used in bioconjugation processes, linking peptides to other molecules such as antibodies or enzymes . This application is crucial in developing targeted therapies, allowing for more precise drug delivery and reduced side effects.
Neuroscience Research
In the field of neuroscience, this compound contributes to the study of neuropeptides . Researchers use it to synthesize modified neuropeptides, helping to elucidate their functions and potential therapeutic applications in neurological disorders.
Potential Applications in Neurological Disorders
While specific case studies on neurological applications are not provided in the given search results, the compound's use in neuropeptide research suggests potential applications in conditions such as:
- Alzheimer's disease
- Parkinson's disease
- Epilepsy
- Depression and anxiety disorders
Industrial Applications
Beyond its use in research and medicine, this compound finds applications in the industrial sector. It is used in the production of peptide-based materials and coatings, with potential applications in biotechnology and materials science.
Q & A
Q. What are the optimal conditions for incorporating Fmoc-L-3,4-dimethoxy-homophenylalanine into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use coupling reagents such as HOBt or HBTU in DMF as the solvent, with DIEA as the base. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF. Ensure pH remains above 7 during coupling to prevent protonation of the amino group but avoid excessive alkalinity to prevent Fmoc cleavage . Double coupling may be necessary due to steric hindrance from the 3,4-dimethoxy groups.
Q. How should researchers characterize the purity of this compound post-synthesis?
- Methodological Answer : Employ analytical HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>97% by TLC or HPLC) . Confirm identity via ESI-MS or MALDI-TOF for molecular weight verification (expected ~447.48 g/mol) . ¹H-NMR in deuterated DMSO or CDCl₃ can resolve structural features like the Fmoc aromatic protons and methoxy groups .
Q. What storage conditions maximize the stability of this compound?
- Methodological Answer : Store desiccated at 0–8°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to light or moisture, which can degrade the Fmoc group or methoxy substituents . Pre-weigh aliquots to minimize freeze-thaw cycles.
Advanced Research Questions
Q. How can low coupling efficiency of this compound in peptide chains be mitigated?
- Methodological Answer : Steric hindrance from the 3,4-dimethoxy groups may necessitate optimized conditions:
- Use elevated temperatures (e.g., 50°C in DMF) .
- Employ stronger coupling agents like PyAOP or OxymaPure .
- Extend reaction times (2–4 hours) or perform double couplings .
Monitor efficiency via Kaiser test or LC-MS after each coupling step.
Q. How to resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Solubility varies due to crystallinity and solvent polarity. Pre-dissolve in DMF or DMSO (5–10 mg/mL) , then dilute into reaction mixtures. For aqueous systems, use co-solvents (e.g., THF:water mixtures) or sonication. Note that solubility discrepancies may arise from batch-specific crystallinity or residual salts .
Q. What conformational effects do 3,4-dimethoxy groups impose on peptides containing this residue?
- Methodological Answer : The bulky, electron-rich substituents can:
- Disrupt α-helix or β-sheet formation via steric clashes .
- Enhance π-π stacking in hydrophobic domains, altering binding affinity .
- Modulate solubility in polar vs. nonpolar environments.
Characterize via circular dichroism (CD) for secondary structure or molecular dynamics (MD) simulations to predict side-chain interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
